molecular formula C11H9NO4 B11886685 2-((2-Oxo-1,2-dihydroquinolin-7-yl)oxy)acetic acid

2-((2-Oxo-1,2-dihydroquinolin-7-yl)oxy)acetic acid

Cat. No.: B11886685
M. Wt: 219.19 g/mol
InChI Key: VQEMIYNUFRRERN-UHFFFAOYSA-N
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Description

2-((2-Oxo-1,2-dihydroquinolin-7-yl)oxy)acetic acid is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Oxo-1,2-dihydroquinolin-7-yl)oxy)acetic acid typically involves the reaction of 2-hydroxyquinoline with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-((2-Oxo-1,2-dihydroquinolin-7-yl)oxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Oxo-1,2-dihydroquinolin-7-yl)oxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The quinoline ring structure allows it to interact with nucleic acids and proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

    2-Hydroxyquinoline: Shares the quinoline core structure but lacks the acetic acid moiety.

    4-Hydroxy-2-quinolone: Another quinoline derivative with different substitution patterns.

    2-((2-Oxo-1,2-dihydroquinolin-3-yl)oxy)acetic acid: Similar structure but with a different position of the acetic acid group.

Uniqueness: 2-((2-Oxo-1,2-dihydroquinolin-7-yl)oxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

2-[(2-oxo-1H-quinolin-7-yl)oxy]acetic acid

InChI

InChI=1S/C11H9NO4/c13-10-4-2-7-1-3-8(5-9(7)12-10)16-6-11(14)15/h1-5H,6H2,(H,12,13)(H,14,15)

InChI Key

VQEMIYNUFRRERN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OCC(=O)O

Origin of Product

United States

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